Methyl 1-[(2H-1,2,3-triazol-4-yl)methyl]piperidine-3-carboxylate
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Overview
Description
Methyl 1-[(2H-1,2,3-triazol-4-yl)methyl]piperidine-3-carboxylate is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(2H-1,2,3-triazol-4-yl)methyl]piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with azide compounds under “click” chemistry conditions. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is known for its efficiency and high yield . The reaction is usually carried out in an aqueous medium, and the conditions include the use of copper sulfate and sodium ascorbate as catalysts .
Industrial Production Methods
For large-scale production, the process can be optimized by using solvents like acetonitrile instead of more hazardous solvents like 1,4-dioxane. Additionally, the use of inexpensive catalysts such as copper(I) oxide can reduce costs . The product can be isolated by crystallization and purified through filtration.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(2H-1,2,3-triazol-4-yl)methyl]piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
Methyl 1-[(2H-1,2,3-triazol-4-yl)methyl]piperidine-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 1-[(2H-1,2,3-triazol-4-yl)methyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase by binding to their active sites . The triazole ring in the compound plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl-1H-1,2,4-triazole-3-carboxylate: Another triazole derivative with similar applications in medicinal chemistry.
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine: A compound used in click chemistry and bioconjugation.
2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles: Compounds with antimicrobial and anti-inflammatory properties.
Uniqueness
Methyl 1-[(2H-1,2,3-triazol-4-yl)methyl]piperidine-3-carboxylate is unique due to its specific structure, which combines a piperidine ring with a triazole moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Methyl 1-[(2H-1,2,3-triazol-4-yl)methyl]piperidine-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a triazole moiety, which is known for its significant biological properties. Its molecular formula is C12H16N4O2, and it has a molecular weight of approximately 224.26 g/mol. The structure is critical for its biological activity, as the triazole ring can participate in various biochemical interactions.
Research indicates that this compound exhibits potential as an antimicrobial and anticancer agent. Key mechanisms include:
- Enzyme Inhibition : The compound has shown significant inhibitory effects on carbonic anhydrase (CA), an enzyme involved in various physiological processes. Inhibition of CA can lead to reduced tumor growth and metastasis in certain cancer types.
- Antimicrobial Activity : The presence of the triazole moiety enhances the compound's ability to inhibit microbial growth. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Comparative Biological Activity
To better understand the unique properties of this compound, it is useful to compare it with other triazole-containing compounds:
Compound Name | Structure | Unique Features |
---|---|---|
1-(4-methoxyphenyl)-5-(triazolyl)pentanamide | Structure | Exhibits potent anti-inflammatory properties |
4-(triazolyl)benzamide | Structure | Known for its activity against fungal infections |
This compound | Structure | Unique combination enhancing both enzyme inhibition and antimicrobial activity |
This table highlights how this compound stands out due to its dual action as an enzyme inhibitor and a potential therapeutic agent.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Anticancer Studies : A study demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines. The IC50 values indicated significant growth inhibition compared to standard chemotherapy agents .
- Antimicrobial Efficacy : Another study assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results showed that the compound could inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
- In Silico Studies : Computational docking studies have suggested that this compound binds favorably to the active sites of target enzymes, providing insights into its mechanism of action at the molecular level .
Properties
Molecular Formula |
C10H16N4O2 |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
methyl 1-(2H-triazol-4-ylmethyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C10H16N4O2/c1-16-10(15)8-3-2-4-14(6-8)7-9-5-11-13-12-9/h5,8H,2-4,6-7H2,1H3,(H,11,12,13) |
InChI Key |
VLMYLJLZMUMVEN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCN(C1)CC2=NNN=C2 |
Origin of Product |
United States |
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